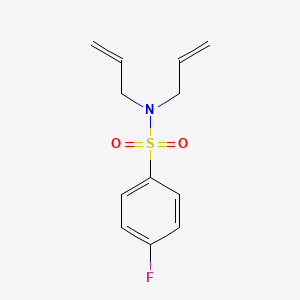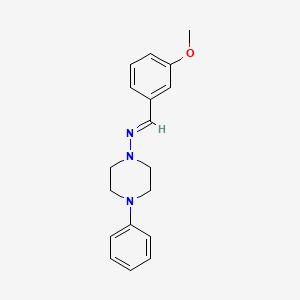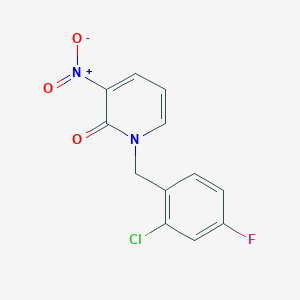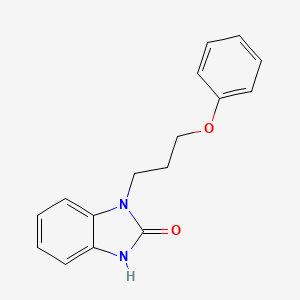![molecular formula C19H21N3O4 B5536502 (3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5536502.png)
(3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid" is a multifaceted chemical entity, part of a broader class of compounds known for their diverse chemical reactions and properties, which have been synthesized and studied for various scientific purposes.
Synthesis Analysis
The synthesis of related compounds involves innovative methodologies, such as the use of Bredereck’s reagent for the selective formation of chalcones from Pyrrole-2-carboxaldehyde and 1-(chloromethyl)-2nitrobenzene as starting materials. These methods allow for efficient production and are characterized by different spectroscopic techniques, including IR, NMR, and mass analysis (Malathi & Chary, 2019).
Molecular Structure Analysis
Studies on compounds within this chemical family reveal diverse molecular structures. For instance, molecular docking studies have shown that synthesized compounds exhibit minimum binding energies, indicating potential for high-affinity interactions with biological targets. These structures are supported by spectroscopic data, offering deep insights into the compound's chemical behavior and potential applications (Malathi & Chary, 2019).
Chemical Reactions and Properties
Chemical reactions involving these compounds are complex and varied, including N-acyliminium cation aromatic cyclizations and one-pot reactions that demonstrate the compound's reactivity and potential for diverse chemical transformations (Katritzky, He, & Jiang, 2002).
Physical Properties Analysis
The physical properties of these compounds, such as crystalline structure and solubility, are determined through X-ray diffraction and spectroscopic methods, revealing the compounds' stability and potential for various applications. For example, the study of different hydrogen-bonded sheets in methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates has provided valuable insights into the compounds' physical characteristics (Quiroga et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with various reagents, are crucial for understanding these compounds' potential applications in scientific research. Investigations into the antibacterial activity and other biological activities of related compounds underscore the significance of understanding these chemical properties for developing new materials and pharmaceuticals (Asahina et al., 2008).
Applications De Recherche Scientifique
Antibacterial Activity
A series of novel tetracyclic pyridone carboxylic acids, including compounds with structural similarities to (3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid, have been synthesized and evaluated for their antibacterial activity and inhibitory activity on DNA gyrase. These compounds have shown promising in vitro antibacterial potency and DNA gyrase inhibitory activity, with specific alkyl substituents at the nitrogen atom enhancing their efficacy. Notably, one compound demonstrated potent in vivo antibacterial activity, underscoring the potential of these molecules in antibacterial research (Jinbo et al., 1993).
Heterocyclic Synthesis
In the realm of synthetic organic chemistry, (3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid and its analogs contribute to the development of diverse heterocyclic compounds. The synthesis of these compounds involves various reactions, including the formation of [1]benzoxepino[4,3-d]isoxazole and [1]benzoxepino[3,4-c]pyrazole through interactions with hydroxylamine and phenylhydrazine. These synthetic routes offer valuable insights into the construction of complex heterocyclic frameworks, showcasing the versatility and applicability of such compounds in medicinal chemistry and drug design (Ghosh et al., 2004).
Antiallergic Potential
The antiallergic potential of related compounds, such as 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, has been explored, revealing significant antiallergic activity in preclinical models. These findings suggest the potential of (3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid analogs in the development of new antiallergic therapies. The structural features of these compounds, such as specific substituents at various positions, play a crucial role in modulating their biological activity and offer a promising avenue for the discovery of novel antiallergic agents (Nohara et al., 1985).
Propriétés
IUPAC Name |
(3aS,10aS)-2-[2-(5-methylpyrazol-1-yl)acetyl]-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-13-6-7-20-22(13)10-17(23)21-9-15-11-26-16-5-3-2-4-14(16)8-19(15,12-21)18(24)25/h2-7,15H,8-12H2,1H3,(H,24,25)/t15-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODIJLOZYPDOIL-HNAYVOBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC(=O)N2CC3COC4=CC=CC=C4CC3(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=NN1CC(=O)N2C[C@H]3COC4=CC=CC=C4C[C@]3(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5536421.png)




![(1S*,5R*)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5536441.png)


![3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5536460.png)

![2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5536471.png)

![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5536490.png)
![3-propyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5536498.png)